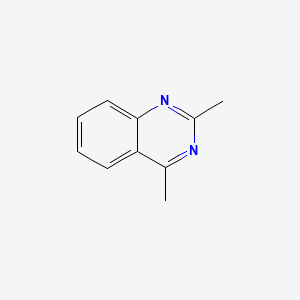

2,4-Dimethylquinazoline

Overview

Description

2,4-Dimethylquinazoline (2,4-DMQ) is a heterocyclic organic compound that belongs to the class of quinazolines. It is a colorless, crystalline solid with a molecular weight of 174.22 g/mol and a melting point of 179-181°C. 2,4-DMQ is a synthetic compound with a wide range of applications in the scientific research world. It has been used as a starting material for the synthesis of various heterocyclic compounds and has been used as a reagent in organic reactions.

Scientific Research Applications

Anticancer Potential

2,4-Dimethylquinazoline derivatives have shown promise as anticancer agents. For instance, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine has been identified as a potent apoptosis inducer and efficacious anticancer clinical candidate, with excellent blood-brain barrier penetration and high efficacy in human MX-1 breast and other mouse xenograft cancer models (Sirisoma et al., 2009).

Heterocyclic Compound Applications

Heterocyclic compounds like this compound and its derivatives are widely used in various industries for preparing analytical reagents, ligands, dyestuffs, bioindicators, and pharmaceutical substances. They are biochemically significant and tested as potential anticancer reagents and active substances against the HIV virus in vitro due to advances in chemotherapy (Aydemir & Kaban, 2018).

Antihypertensive Properties

2,4-Diamino-6,7-dimethoxyquinoline derivatives have been evaluated as alpha-adrenoceptor antagonists and antihypertensive agents. These compounds showed high in vitro binding affinities for alpha 1-adrenoceptors and demonstrated effective antihypertensive activity in spontaneously hypertensive rats (Campbell et al., 1988).

Gastric Acid Secretion Effects

Studies on 2-guanidine-4-methylquinazoline (2-GMQ) have indicated its ability to decrease basal and stimulated gastric acid secretion. This effect is linked to anti-H2-histamine activity, suggesting potential uses in conditions related to gastric acid secretion (Pinelli et al., 1996).

Future Directions

While specific future directions for 2,4-Dimethylquinazoline were not found in the retrieved sources, quinazoline derivatives in general are of significant interest in medicinal chemistry research due to their wide range of biological activities . Future research may focus on designing and synthesizing new derivatives or analogues to treat various diseases .

Mechanism of Action

Target of Action

The primary target of 2,4-Dimethylquinazoline is 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) . HPPD is a non-heme iron-dependent oxygenase that exists in most aerobic organisms . It has been identified as one of the most significant targets in herbicide discovery for resistant weed control .

Mode of Action

This compound interacts with its target, HPPD, and inhibits its function . One compound, a quinazoline derivative, displayed excellent potency against AtHPPD, with an IC50 value of 84 nM . This compound formed a bidentate chelating interaction with the metal ion and a π−π stacking interaction with Phe381 and Phe424 .

Biochemical Pathways

The inhibition of HPPD results in the blockage of the natural tyrosine physiological metabolism, which, in turn, results in the obstruction of photosynthesis in plants and plant death with bleaching symptoms . The 6-iodo substituted this compound 3-oxide exhibited significant inhibitory activity against LOX-5 with an IC50 value of 12.6 ± 0.42 µM .

Result of Action

The result of this compound’s action is the inhibition of HPPD, leading to the obstruction of photosynthesis in plants. This results in plant death with bleaching symptoms . The compound also exhibits significant inhibitory activity against LOX-5 .

Biochemical Analysis

Biochemical Properties

2,4-Dimethylquinazoline plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been found to interact with several enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the metabolism of arachidonic acid. The compound exhibits inhibitory effects on COX-1, COX-2, and LOX-5 enzymes, thereby influencing the production of prostaglandins and leukotrienes . These interactions suggest that this compound may have anti-inflammatory properties.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of protein kinases, which play a crucial role in cell signaling. By inhibiting specific kinases, this compound can alter the phosphorylation status of target proteins, leading to changes in gene expression and cellular responses . Additionally, the compound has been observed to affect cellular metabolism by modulating the activity of metabolic enzymes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound binds to the active sites of COX and LOX enzymes, thereby preventing the conversion of arachidonic acid to prostaglandins and leukotrienes . This inhibition reduces the inflammatory response. Furthermore, this compound can interact with protein kinases, leading to changes in their activity and subsequent alterations in gene expression . These molecular interactions underpin the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can maintain its inhibitory effects on COX and LOX enzymes, leading to sustained anti-inflammatory activity. Prolonged exposure to the compound may result in adaptive cellular responses, such as upregulation of compensatory pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits anti-inflammatory and analgesic effects without significant toxicity . At high doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau at certain dosages, and further increases in dosage lead to toxic outcomes. These findings highlight the importance of dose optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the metabolism of arachidonic acid. The compound interacts with COX and LOX enzymes, inhibiting their activity and reducing the production of pro-inflammatory mediators . Additionally, this compound may affect other metabolic pathways by modulating the activity of key metabolic enzymes. These interactions can lead to changes in metabolic flux and alterations in the levels of specific metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is influenced by factors such as tissue perfusion and the presence of binding proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The activity of this compound can be modulated by its subcellular localization, as it may interact with different biomolecules in distinct cellular compartments.

properties

IUPAC Name |

2,4-dimethylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-9-5-3-4-6-10(9)12-8(2)11-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYFFXPVIBDLOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC2=CC=CC=C12)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00287112 | |

| Record name | 2,4-Dimethylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

703-63-9 | |

| Record name | 2,4-Dimethylquinazoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dimethylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

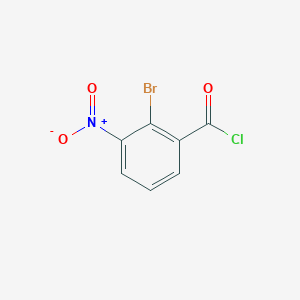

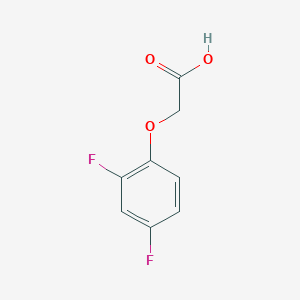

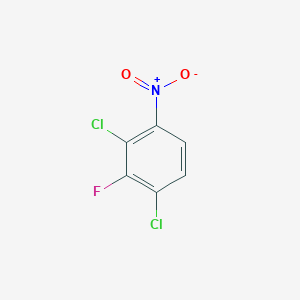

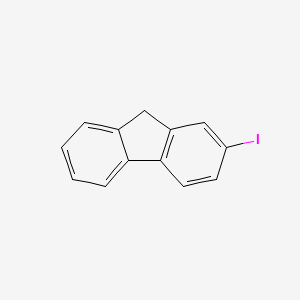

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the biological relevance of 2,4-Dimethylquinazoline?

A1: this compound, along with 4-methylquinazoline, has been identified in the feces of the kissing bug Triatoma infestans [, ]. These insects are vectors for Chagas disease, a potentially fatal illness. Research suggests that these compounds, particularly in combination, act as aggregation pheromones, attracting other kissing bugs. This finding has potential implications for developing new control strategies against this disease vector. []

Q2: How effective is this compound as an attractant for Triatoma infestans?

A2: Studies using a video tracking system have demonstrated that both fifth instar nymphs and adult female Triatoma infestans exhibit significant attraction to a mixture of this compound and 4-methylquinazoline. Interestingly, adult males did not display the same level of attraction. [] This suggests a potential role for these compounds in the insect's mating or aggregation behaviors.

Q3: Beyond Triatoma infestans, has this compound been found in other organisms?

A3: Yes, this compound has also been detected in the dorsal patches of male Curaçaoan long-nosed bats (Leptonycteris curasoae) []. While the exact function in these bats is still being investigated, researchers suggest it could play a role in attracting females during mating season or even offer protection against ectoparasites due to its potential insecticidal properties. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thieno[2,3-c]furan-4,6-dione](/img/structure/B1295826.png)